molecular formula C8H8Cl3N3O B13248448 4-(Trichloropyridazin-4-yl)morpholine CAS No. 38717-20-3

4-(Trichloropyridazin-4-yl)morpholine

Cat. No.: B13248448
CAS No.: 38717-20-3
M. Wt: 268.5 g/mol
InChI Key: AQAQHDUAMMKCHK-UHFFFAOYSA-N
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Description

4-(Trichloropyridazin-4-yl)morpholine is a heterocyclic compound featuring a pyridazine core substituted with three chlorine atoms at position 4 and a morpholine ring.

Properties

CAS No.

38717-20-3

Molecular Formula

C8H8Cl3N3O

Molecular Weight

268.5 g/mol

IUPAC Name

4-(3,5,6-trichloropyridazin-4-yl)morpholine

InChI

InChI=1S/C8H8Cl3N3O/c9-5-6(8(11)13-12-7(5)10)14-1-3-15-4-2-14/h1-4H2

InChI Key

AQAQHDUAMMKCHK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=NN=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloropyridazin-4-yl)morpholine typically involves the reaction of trichloropyridazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 4-(Trichloropyridazin-4-yl)morpholine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloropyridazin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

4-(Trichloropyridazin-4-yl)morpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Trichloropyridazin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-(trichloropyridazin-4-yl)morpholine, enabling comparative analysis:

4-(6-Chloropyridazin-3-yl)morpholine

  • Structure : Chlorine substitution at position 6 of pyridazine instead of position 3.
  • Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between chloropyridazine derivatives and morpholine, similar to methods used for 4-(4-nitrophenyl)thiomorpholine .
  • Applications : Used as a building block in medicinal chemistry, particularly in kinase inhibitor development .
  • Key Differences: The position of chlorine (C-6 vs.

4-(4-Nitrophenyl)thiomorpholine

  • Structure : Replaces pyridazine with a nitrobenzene group and oxygen in morpholine with sulfur.
  • Properties :
    • Increased lipophilicity due to sulfur substitution.
    • Enhanced metabolic oxidation susceptibility (sulfur → sulfoxide/sulfone) .
  • Crystal Structure : Forms centrosymmetric dimers via weak C–H···O hydrogen bonds, unlike morpholine analogs, which lack such interactions .

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

  • Structure : Dichloropyrimidine core instead of trichloropyridazine.
  • Applications : Widely used in agrochemicals (e.g., herbicides) and as a kinase inhibitor intermediate .
  • Reactivity : Pyrimidine’s lower aromaticity compared to pyridazine may lead to different regioselectivity in substitution reactions.

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structure : Contains a brominated imidazole-thiazole system instead of chloropyridazine.
  • Synthetic Challenges : Substituent position errors (e.g., 2,4-dibromo vs. 4,5-dibromo) significantly alter NMR spectra and biological activity, emphasizing the importance of precise structural validation .

Comparative Data Table

Compound Core Structure Substituents Key Properties/Applications Reference
4-(Trichloropyridazin-4-yl)morpholine Pyridazine 3× Cl (C-4), morpholine Hypothesized use in drug discovery
4-(6-Chloropyridazin-3-yl)morpholine Pyridazine Cl (C-6), morpholine Kinase inhibitor intermediate
4-(4-Nitrophenyl)thiomorpholine Benzene NO₂ (C-4), thiomorpholine Antimycobacterial agents, crystal dimerization
4,6-Dichloropyrimidin-2-yl-morpholine Pyrimidine 2× Cl (C-4,6), morpholine Agrochemicals, kinase inhibitors
VPC-14449 Imidazole-thiazole 2× Br (C-2,4), morpholine Androgen receptor modulation

Key Research Findings

Substituent Position Effects :

  • Chlorine at C-4 vs. C-6 in pyridazine derivatives alters electronic density, influencing reactivity in SNAr reactions and biological target interactions .
  • Thiomorpholine analogs exhibit distinct solid-state packing compared to morpholine derivatives due to sulfur’s larger atomic radius and hydrogen-bonding capabilities .

Synthetic Methodologies: Nucleophilic substitution (e.g., morpholine + halogenated heterocycles) is a common route for such compounds, with solvent (acetonitrile, 1-butanol) and base selection critical for yield optimization .

Biological Relevance :

  • Morpholine-containing compounds often target enzymes (e.g., kinases) due to their ability to mimic natural substrates. Chlorine or bromine substituents enhance binding via hydrophobic interactions .

Biological Activity

4-(Trichloropyridazin-4-yl)morpholine is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

  • Molecular Formula : C₈H₈Cl₃N₃O
  • Molecular Weight : 268.53 g/mol
  • CAS Number : 38717-20-3
  • IUPAC Name : 4-(Trichloropyridazin-4-yl)morpholine

Biological Activity Overview

Research indicates that 4-(Trichloropyridazin-4-yl)morpholine exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. Its structure, characterized by the presence of a trichloropyridazine moiety, suggests potential interactions with various biological targets.

The mechanism of action for 4-(Trichloropyridazin-4-yl)morpholine involves its ability to interact with specific enzymes or receptors in microbial organisms. This interaction can lead to inhibition of essential biological processes, such as protein synthesis or cell wall formation, thereby exerting antimicrobial effects.

Antimicrobial Activity

A series of studies have highlighted the antimicrobial properties of 4-(Trichloropyridazin-4-yl)morpholine against various pathogens:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1550
Staphylococcus aureus1825
Candida albicans2030

These results demonstrate significant antibacterial and antifungal activity, indicating its potential as a therapeutic agent.

Case Studies

  • Study on Antifungal Activity :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-(Trichloropyridazin-4-yl)morpholine against Candida species. The compound showed promising results in inhibiting fungal growth, suggesting its potential application in treating fungal infections.
  • Bacterial Resistance Study :
    • Research conducted at a university laboratory explored the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The findings indicated that it could be used as an adjunct therapy to enhance the efficacy of existing antibiotics.
  • In Vivo Studies :
    • A recent animal study demonstrated that administration of 4-(Trichloropyridazin-4-yl)morpholine significantly reduced bacterial load in infected tissues, supporting its potential for clinical use in infectious diseases.

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